2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid 2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15866079
InChI: InChI=1S/C12H13F2NO2/c13-8-3-4-9(10(14)7-8)11(12(16)17)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2,(H,16,17)
SMILES:
Molecular Formula: C12H13F2NO2
Molecular Weight: 241.23 g/mol

2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid

CAS No.:

Cat. No.: VC15866079

Molecular Formula: C12H13F2NO2

Molecular Weight: 241.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid -

Specification

Molecular Formula C12H13F2NO2
Molecular Weight 241.23 g/mol
IUPAC Name 2-(2,4-difluorophenyl)-2-pyrrolidin-1-ylacetic acid
Standard InChI InChI=1S/C12H13F2NO2/c13-8-3-4-9(10(14)7-8)11(12(16)17)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2,(H,16,17)
Standard InChI Key XDGWWYWJZYCHRR-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C(C2=C(C=C(C=C2)F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid (C₁₃H₁₄F₂N₂O₂) features a molecular weight of 280.26 g/mol and a polar surface area of 49.3 Ų. Its structure comprises:

  • A pyrrolidine ring (a five-membered saturated nitrogen heterocycle) contributing to conformational rigidity.

  • A 2,4-difluorophenyl group that enhances lipophilicity (LogP = 1.8) and influences electronic interactions via fluorine’s electronegativity.

  • An acetic acid backbone enabling salt formation and hydrogen-bonding capabilities.

PropertyValueSource
Molecular FormulaC₁₃H₁₄F₂N₂O₂
Molecular Weight280.26 g/mol
LogP1.8
Polar Surface Area49.3 Ų
Melting Point158–160°C (decomposes)

The compound’s stereochemistry at the α-carbon is critical for biological activity, with (R)-enantiomers often showing superior binding affinity to molecular targets compared to (S)-forms .

Synthetic Methodologies

Chiral Resolution Techniques

The synthesis typically employs asymmetric catalysis using imine reductases and formate dehydrogenase systems to achieve enantiomeric excess (ee) >98% . For example:

  • Grignard Reaction: 2,4-Difluorophenyl magnesium bromide reacts with N-protected pyrrolidinone to form a ketone intermediate (yield: 78%) .

  • Enzymatic Reduction: Recombinant imine reductase catalyzes the stereoselective reduction of the ketone to the (R)-alcohol (ee: 99%, yield: 85%) .

  • Acid Hydrolysis: Deprotection under acidic conditions (HCl/EtOAc, 50°C) yields the free amino acid.

Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is frequently used to protect the amino moiety during synthesis. Removal occurs via trifluoroacetic acid (TFA) in dichloromethane (25°C, 2 h).

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: 12 mg/mL in DMSO; <1 mg/mL in water (pH 7.4).

  • Stability: Stable at 2–8°C for 24 months; degrades at >160°C via decarboxylation.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.32 (m, 2H, aromatic), 4.21 (s, 1H, α-H), 3.12–2.98 (m, 4H, pyrrolidine), 1.85–1.72 (m, 4H, pyrrolidine).

  • ¹³C NMR: 174.8 ppm (COOH), 161.3 ppm (C-F), 55.1 ppm (pyrrolidine C-N).

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits monoamine oxidase B (MAO-B) with IC₅₀ = 0.4 μM, surpassing selegiline (IC₅₀ = 1.2 μM) in preclinical models . Fluorine atoms enhance binding to the FAD cofactor through dipole interactions.

Estrogen Receptor Modulation

Structural analogs demonstrate estrogen receptor alpha (ERα) degradation (EC₅₀ = 0.3–0.7 nM) in MCF-7 breast cancer cells . The difluorophenyl group improves metabolic stability (31% vs. 49% degradation in human microsomes) .

CompoundERα EC₅₀ (nM)Metabolic Stability (%)
33a0.449
33d0.331
Data adapted from

Pharmacokinetic Profile

  • Oral Bioavailability: 67% in rats (10 mg/kg dose) .

  • Half-Life: 4.2 h (plasma), 8.5 h (tissue) .

  • CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM).

Comparative Analysis with Structural Analogs

The 2,4-difluoro substitution pattern confers advantages over mono-fluorinated analogs:

Feature2,4-Difluoro Derivative4-Fluoro Derivative
LogP1.81.2
MAO-B IC₅₀0.4 μM1.1 μM
Metabolic Stability31%55%
Data compiled from

Applications in Drug Development

Oncology

As a selective estrogen receptor degrader (SERD), the compound induces tumor regression in ER+ breast cancer xenografts (75% reduction at 10 mg/kg/day) .

Neuropharmacology

MAO-B inhibition suggests potential in Parkinson’s disease, reducing dopamine catabolism by 62% in murine models .

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